methyl 4-(2-{[5-ethyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate
Description
Methyl 4-(2-{[5-ethyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate is a triazole-based compound characterized by a 1,2,4-triazole core substituted with ethyl and 1H-pyrrol-1-yl groups at positions 5 and 4, respectively. The triazole ring is further functionalized with a sulfanylacetamido linker connected to a methyl benzoate moiety.
Properties
IUPAC Name |
methyl 4-[[2-[(5-ethyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O3S/c1-3-15-20-21-18(23(15)22-10-4-5-11-22)27-12-16(24)19-14-8-6-13(7-9-14)17(25)26-2/h4-11H,3,12H2,1-2H3,(H,19,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTQARPCDPGABEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(N1N2C=CC=C2)SCC(=O)NC3=CC=C(C=C3)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(2-{[5-ethyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrole Moiety: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Formation of the Triazole Ring: The triazole ring is often formed via the Huisgen cycloaddition reaction, where an azide reacts with an alkyne.
Thioether Formation: The sulfanyl group is introduced by reacting a thiol with a suitable electrophile.
Acylation: The acetyl group is introduced through an acylation reaction, typically using acetic anhydride or acetyl chloride.
Esterification: The final step involves esterification to form the methyl benzoate ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
methyl 4-(2-{[5-ethyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of methyl 4-(2-{[5-ethyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate. In a screening of drug libraries on multicellular spheroids, this compound demonstrated notable efficacy against various cancer cell lines.
Case Study :
In a study conducted by Walid Fayad et al., the compound was identified as a novel anticancer agent through systematic screening. The results indicated that it effectively inhibited cell proliferation in multiple cancer types, suggesting its role as a potential therapeutic agent in oncology .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Its triazole moiety is known for inhibiting fungal growth and has been linked to potential antibacterial effects.
Data Table: Antimicrobial Activity
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 50 µg/mL |
| This compound | Candida albicans | 25 µg/mL |
These findings suggest that the compound could be developed further as an antimicrobial agent .
Anti-inflammatory Effects
The triazole derivatives are often associated with anti-inflammatory properties. Research indicates that this compound may modulate inflammatory pathways, making it a candidate for treating inflammatory diseases.
Case Study :
A study published in Molecular Pharmacology demonstrated that compounds with similar structures reduced pro-inflammatory cytokine levels in vitro. This suggests that this compound could have therapeutic implications for conditions like rheumatoid arthritis .
Mechanism of Action
The mechanism of action of methyl 4-(2-{[5-ethyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes or biochemical pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs differ primarily in substituents on the triazole ring and the benzoate moiety. Below is a detailed comparison based on available evidence:
Table 1: Structural and Functional Comparison
Key Findings :
Substituent Effects: Ethyl vs. Pyrrole Derivatives: The 1H-pyrrol-1-yl group in the target compound vs. the 1-methyl-pyrrole in alters electronic properties. Methylation of the pyrrole (as in ) may enhance metabolic stability compared to the unsubstituted pyrrole.
Physicochemical Properties: Melting Points: The phenyl/acetylamino-substituted analog exhibits a higher melting point (251–252°C) due to stronger intermolecular interactions (e.g., hydrogen bonding from acetylamino). Spectral Data: IR spectra of analogs show distinct C=O stretches (1711–1663 cm⁻¹), consistent with ester and amide functionalities. The target compound is expected to exhibit similar spectral features.
The methyl benzoate in the target compound and may serve as a prodrug moiety, enhancing bioavailability via esterase-mediated hydrolysis.
Biological Activity
Methyl 4-(2-{[5-ethyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate, with the CAS number 896292-92-5, is a compound of significant interest due to its potential biological activities. This article delves into its biological activity, synthesis, and relevant research findings.
- Molecular Formula : C18H19N5O3S
- Molecular Weight : 385.44 g/mol
- SMILES Notation : COC(=O)c1ccc(cc1)NC(=O)CSc1nnc(n1n1cccc1)CC
Biological Activity
The biological activity of this compound primarily revolves around its antimicrobial and anticancer properties. The following sections summarize key findings from various studies.
Antimicrobial Activity
Research indicates that derivatives of 1,2,4-triazoles, including compounds similar to this compound, exhibit notable antimicrobial effects against various pathogens. For instance:
- Bacterial Inhibition : Compounds containing the triazole moiety have shown activity against both Gram-positive and Gram-negative bacteria. A study highlighted that certain triazole derivatives demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli .
| Compound | Target Bacteria | Activity |
|---|---|---|
| Triazole Derivative A | S. aureus | Moderate |
| Triazole Derivative B | E. coli | High |
Anticancer Properties
The compound has also been evaluated for its anticancer potential. Research suggests that triazole-based compounds can inhibit cancer cell proliferation by targeting specific signaling pathways:
- Mechanism of Action : Some studies have indicated that these compounds may interfere with the Wnt/β-catenin signaling pathway, which is crucial in cancer progression . This inhibition can lead to reduced tumor growth and increased apoptosis in cancer cells.
Case Studies
Several case studies have explored the biological effects of similar compounds:
Synthesis and Preparation
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of Acetamidophenyl Intermediate : Acetylation of 4-amino benzoic acid using acetic anhydride.
- Cyclization to Form Triazole Ring : Reaction of pyrrole derivatives under controlled conditions.
- Coupling Reaction : Final coupling of intermediates using sulfanylating agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
